
Butabarbital-d5
Übersicht
Beschreibung
Butabarbital-d5 ist eine deuterierte Form von Butabarbital, einem Barbiturat-Derivat. Barbiturate sind zentrale Nervensystem-Depressiva, die als Sedativa und Hypnotika eingesetzt wurden. This compound wird hauptsächlich als interner Standard in der analytischen Chemie verwendet, insbesondere in der Gaschromatographie-Massenspektrometrie (GC-MS) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Butabarbital .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butabarbital-d5 beinhaltet die Einführung von Deuteriumatomen in das Butabarbital-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung von deuterierten Reagenzien. Eine gängige Methode beinhaltet die Reaktion von deuteriertem Ethyliodid mit dem entsprechenden Barbitursäure-Derivat unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter Verwendung von deuterierten Reagenzien und Lösungsmitteln. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die strengen Anforderungen für den Einsatz als analytischer Standard erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butabarbital-d5 kann, wie andere Barbiturate, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des this compound-Moleküls auftreten, was zur Bildung substituierter Derivate führt
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound oxidierte Barbituratderivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten this compound-Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Butabarbital-d5 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Analytische Chemie: Wird als interner Standard in der GC-MS und LC-MS zur Quantifizierung von Butabarbital in biologischen Proben verwendet
Forensische Toxikologie: Wird in der forensischen Analyse eingesetzt, um Butabarbital in toxikologischen Studien nachzuweisen und zu quantifizieren
Klinische Forschung: Wird in der klinischen Forschung verwendet, um Butabarbital-Spiegel bei Patienten zu überwachen, die sich in Behandlung befinden
Pharmazeutische Entwicklung: Hilft bei der Entwicklung und Validierung von Analyseverfahren für Butabarbital und verwandte Verbindungen
Wirkmechanismus
Butabarbital-d5 potenziert, wie andere Barbiturate, die Aktivität von Gamma-Aminobuttersäure (GABA) an GABA-A-Rezeptoren. Dies führt zu einem erhöhten Chloridionen-Einstrom, was zur Hyperpolarisation des Neurons und zur Verringerung der neuronalen Erregbarkeit führt. Die Verbindung inhibiert auch neuronale Acetylcholin- und Glutamatrezeptoren, was zu ihren sedativen und hypnotischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Butabarbital-d5 ähnelt anderen deuterierten Barbituraten, wie z. B.:
- Amobarbital-d5
- Butalbital-d5
- Pentobarbital-d5
- Phenobarbital-d5
- Secobarbital-d5 .
Einzigartigkeit
Was this compound von anderen ähnlichen Verbindungen unterscheidet, ist seine spezifische Verwendung als interner Standard für die Butabarbital-Quantifizierung. Die Einarbeitung von Deuteriumatomen liefert einen eindeutigen Massenunterschied, der eine genaue und präzise Messung in analytischen Anwendungen ermöglicht .
Eigenschaften
IUPAC Name |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHAIZYIMGOAB-ZTIZGVCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661836 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215565-64-2 | |
| Record name | Butabarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)


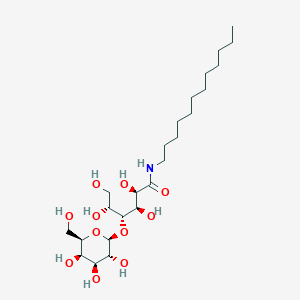
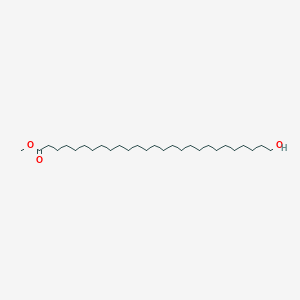
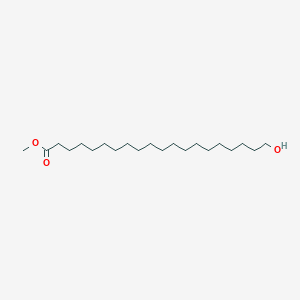
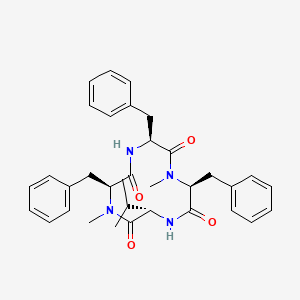
![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)
![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
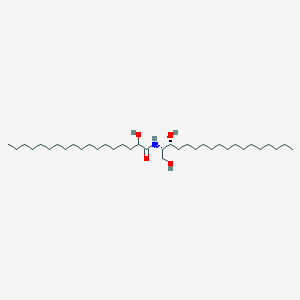
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)
![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)
